molecular formula C8H15NO3 B1267261 N-Acetyl-dl-norleucine CAS No. 7682-16-8

N-Acetyl-dl-norleucine

Numéro de catalogue: B1267261
Numéro CAS: 7682-16-8
Poids moléculaire: 173.21 g/mol
Clé InChI: JDMCEGLQFSOMQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Acetyl-dl-norleucine is a derivative of the amino acid norleucine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is a white solid that is soluble in water and organic solvents. It is primarily used in laboratory research and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-dl-norleucine can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-dl-norleucine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to norleucine.

    Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction regenerates norleucine.

Applications De Recherche Scientifique

Introduction to N-Acetyl-dl-norleucine

This compound is an acetylated derivative of the amino acid norleucine, which is structurally similar to leucine. This compound has garnered interest in various scientific fields due to its potential therapeutic applications, particularly in neurology and metabolic disorders. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Treatment of Neurological Disorders

This compound has been investigated for its neuroprotective properties, particularly in conditions such as:

  • Cerebellar Ataxia : Clinical studies have shown that this compound can improve symptoms associated with cerebellar ataxia, a condition characterized by a lack of voluntary coordination of muscle movements. In observational studies, patients with Niemann-Pick disease type C (NPC) exhibited significant improvements in ataxia when treated with this compound .
  • Neurodegenerative Diseases : The compound has been evaluated for its effects on neurodegenerative diseases, including lysosomal storage disorders. In animal models, this compound normalized glucose and glutamate metabolism and increased autophagy, which are critical processes in maintaining neuronal health .
  • Traumatic Brain Injury : Recent studies indicated that this compound improved cognitive and motor outcomes in mice following controlled cortical impact injury. The mechanism appears to involve the attenuation of neuroinflammation and enhancement of autophagy flux, suggesting its potential as a therapeutic agent for traumatic brain injuries .

Metabolic Disorders

The compound's role extends beyond neurological applications into metabolic health:

  • Lysosomal Storage Disorders : this compound has shown promise in reducing lysosomal volume in non-neuronal cells derived from NPC patients. This reduction is associated with improved cellular function and may represent a mode of action for systemic disease-modifying effects in lysosomal storage disorders .
  • Mitochondrial Dysfunction : Research indicates that this compound enhances mitochondrial energy metabolism, which is crucial for cellular energy production. This property could be beneficial in conditions characterized by mitochondrial dysfunction .

Sleep Disorders

Recent findings suggest that this compound may also have implications for sleep-related disorders. In small-scale studies involving individuals with REM sleep behavior disorder, treatment with this compound resulted in symptom improvement and restoration of dopamine transporter binding in the striatum, indicating potential neuroprotective effects related to sleep regulation .

Table 1: Summary of Clinical Applications

Application AreaCondition/DisorderObserved EffectsReference
NeurologyCerebellar AtaxiaImproved coordination
NeurologyNiemann-Pick Disease Type CNormalized glucose metabolism
NeurologyTraumatic Brain InjuryEnhanced cognitive/motor function
MetabolismLysosomal Storage DisordersReduced lysosomal volume
MetabolismMitochondrial DysfunctionImproved ATP production
Sleep DisordersREM Sleep Behavior DisorderSymptom improvement

Table 2: Mechanisms of Action

MechanismDescriptionImplications
Autophagy Flux ImprovementEnhances cellular cleanup processesNeuroprotection
Glucose Metabolism NormalizationRestores normal metabolic functionBeneficial for neurodegenerative diseases
Mitochondrial Energy SupportImproves ATP productionSupports overall cellular health

Case Study 1: this compound in Niemann-Pick Disease Type C

In a clinical trial involving patients with Niemann-Pick disease type C, treatment with this compound resulted in significant improvements in neurological signs as measured by the Scale for the Assessment and Rating of Ataxia (SARA). After 12 weeks, patients showed a mean reduction of approximately 1.97 points on the SARA scale compared to placebo . This study underscores the potential of this compound as a disease-modifying therapy.

Case Study 2: Effects on Traumatic Brain Injury Models

A study conducted on mice with induced traumatic brain injury demonstrated that administration of this compound led to decreased cell death and reduced neuroinflammatory markers. The findings suggest that this compound could be a promising candidate for treating brain injuries through its neuroprotective effects .

Mécanisme D'action

The mechanism by which N-Acetyl-dl-norleucine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act on amino acid transporters and enzymes involved in metabolic pathways . The acetylation of norleucine alters its uptake and distribution within cells, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

N-Acetyl-dl-norleucine can be compared with other acetylated amino acids such as:

These compounds share the common feature of acetylation, which modifies their chemical and biological properties, but each has unique characteristics based on their specific amino acid structure.

Activité Biologique

N-Acetyl-dl-norleucine (ADNL) is a modified amino acid that has garnered attention for its potential therapeutic applications in various neurological disorders. This article explores the biological activity of ADNL, focusing on its pharmacokinetics, therapeutic effects, and underlying mechanisms of action, supported by diverse research findings and case studies.

Pharmacokinetics

The pharmacokinetics of N-acetyl-leucine enantiomers, which include this compound, reveal significant differences in absorption and metabolism. Studies indicate that the L-enantiomer is rapidly converted into L-leucine, while the D-enantiomer exhibits slower metabolism, leading to distinct pharmacological profiles. Notably, the D-enantiomer may inhibit the uptake of the L-enantiomer in the intestines, affecting overall bioavailability .

1. Neurological Disorders

ADNL has been investigated for its effects on several neurological conditions, particularly lysosomal storage disorders (LSDs) such as Niemann-Pick disease type C (NPC) and ataxia-telangiectasia (AT).

  • Niemann-Pick Disease Type C : A double-blind, placebo-controlled trial demonstrated that treatment with N-acetyl-l-leucine (NALL), an active form of ADNL, significantly improved neurological status in NPC patients over 12 weeks. The primary endpoint measured using the Scale for the Assessment and Rating of Ataxia (SARA) showed a mean improvement of -1.97 points compared to placebo (P<0.001) .
  • Ataxia-Telangiectasia : A case study involving a 9-year-old patient with AT reported a substantial improvement in ataxia symptoms after 16 weeks of N-acetyl-dl-leucine supplementation at a dose of 4 g/day. The SARA score improved by 11 points (48.88% improvement), indicating enhanced motor function and quality of life .

The mechanisms through which ADNL exerts its effects are multifaceted:

  • Energy Metabolism : N-acetyl-leucine enhances ATP production and supports mitochondrial function, which is crucial for neuronal health . In animal models, it has been shown to activate cerebral glucose metabolism, particularly in the cerebellum, correlating with improved motor coordination .
  • Neuroprotection : ADNL may promote autophagy and reduce neuroinflammation. In studies involving traumatic brain injury models, it was found to attenuate cell death and decrease neuroinflammatory markers . This neuroprotective effect is attributed to the restoration of autophagy flux and inhibition of mTORC1 signaling pathways .

Case Studies and Clinical Trials

StudyConditionTreatmentResults
NPCNALLImproved SARA score by -1.97 points; P<0.001
ATADNLSARA score improved by 11 points; 48.88% improvement
TBINALLReduced cell death; improved cognitive outcomes

Propriétés

IUPAC Name

2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032822
Record name N-Acetyl-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7682-16-8, 54896-21-8
Record name N-Acetyl-DL-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC203817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7682-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-dl-norleucine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-dl-norleucine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-dl-norleucine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-dl-norleucine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-dl-norleucine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-dl-norleucine
Customer
Q & A

Q1: What is the significance of optical resolution in the context of N-acetyl-dl-norleucine?

A1: this compound exists as a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. [, ] These enantiomers can exhibit different biological activities. Therefore, obtaining the pure enantiomers through optical resolution is crucial for studying their individual properties and potential applications. []

Q2: How is optical resolution achieved for this compound in the discussed research?

A2: The researchers successfully resolved the ammonium salt of this compound using a process called replacing crystallization. [, ] This method involves the addition of an optically active resolving agent, in this case, the ammonium salt of N-acetyl-L-alanine. This leads to the preferential crystallization of a salt composed of one enantiomer of this compound and the resolving agent, enabling the separation of the enantiomers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.